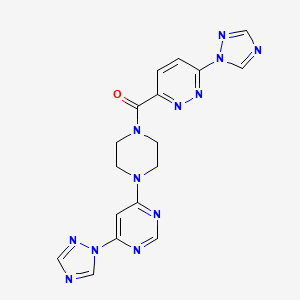
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N12O and its molecular weight is 404.398. The purity is usually 95%.
The exact mass of the compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Pyrazolo and Triazine Derivatives : A study by Abdelriheem, Zaki, and Abdelhamid (2017) explored the synthesis of compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which are structurally related to the queried compound. These compounds have shown antitrypanosomal activity and are significant in pharmaceutical research (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticonvulsant Drugs Structural Analysis : Research by Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds containing pyridazine and triazine, providing insights into their electronic properties and orientations critical for their activity (Georges, Vercauteren, Evrard, & Durant, 1989).
Synthesis of Pyrimido Indoles : Kopchuk et al. (2016) developed a method to synthesize 10-(1H-1,2,3-triazol-1-yl)pyrimido[1,2-a]indoles. These compounds are structurally related and the study contributes to the understanding of the synthesis and structural properties of such compounds (Kopchuk et al., 2016).
Biological Activities
5-HT2 Antagonist Activity : Watanabe et al. (1992) studied bicyclic triazol derivatives for their 5-HT2 antagonist activity. This research is relevant as it highlights the biological activities of compounds with similar structural features (Watanabe et al., 1992).
Antimicrobial and Antifungal Effects : Abdel‐Aziz et al. (2008) synthesized compounds including pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives, noting their moderate antimicrobial and antifungal effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) discovered triazolo-pyridazine derivatives with promising in vitro anticoronavirus and antitumoral activity. This indicates the potential of related compounds in addressing critical health issues (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
properties
IUPAC Name |
[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(13-1-2-14(25-24-13)28-11-18-8-22-28)27-5-3-26(4-6-27)15-7-16(21-10-20-15)29-12-19-9-23-29/h1-2,7-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKYIOULXFBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

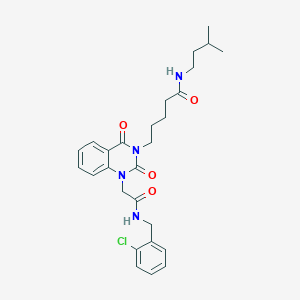
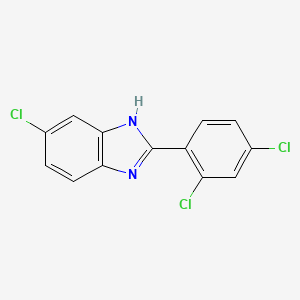
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2631339.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)

![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)
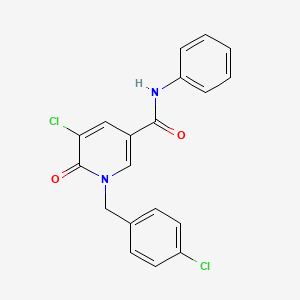
![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)
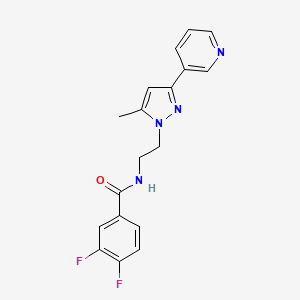

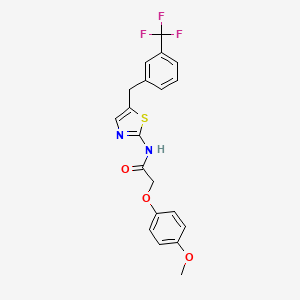
![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)